molecular formula C14H18ClF3N2O3 B1465048 4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220032-56-3

4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1465048
CAS No.: 1220032-56-3
M. Wt: 354.75 g/mol
InChI Key: JQAPMUBVMSAXLL-UHFFFAOYSA-N
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Description

4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H18ClF3N2O3 and its molecular weight is 354.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Nucleophilic Aromatic Substitution Reactions : A study explored the reactions of piperidine with nitrobenzene derivatives, demonstrating quantitative yields of substituted products through addition-elimination mechanisms. This research is pivotal for understanding the synthesis and reactivity of nitro-substituted piperidine derivatives, providing a basis for developing new compounds with enhanced properties (Pietra & Vitali, 1972).

Pharmacology and Drug Development

  • Pharmacokinetics and Drug Metabolism : The metabolic pathways, pharmacokinetics, and pharmacodynamics of arylpiperazine derivatives, including their N-dealkylation to 1-aryl-piperazines, have been extensively studied. These metabolites exhibit diverse effects on serotonin and other neurotransmitter receptors, highlighting the importance of understanding the metabolism of piperidine derivatives for drug development (Caccia, 2007).

Environmental Fate and Behavior

  • Degradation and Stability Studies : Research on nitisinone, a structurally related compound, focused on its stability and degradation products under various conditions, providing insights into the environmental behavior and potential risks of similar compounds. Understanding the degradation pathways is crucial for assessing the environmental impact of chemical substances (Barchańska et al., 2019).

Molecular Interactions and Biological Effects

  • Binding Mechanisms and Biological Implications : Studies on minor groove binders like Hoechst 33258, a piperazine derivative, reveal how these compounds interact with DNA, influencing cellular functions and providing pathways for drug design aimed at targeting specific DNA sequences. Such research helps in understanding the potential therapeutic applications of piperazine derivatives in treating genetic disorders and cancers (Issar & Kakkar, 2013).

Properties

IUPAC Name

4-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-1-2-13(12(9-11)19(20)21)22-8-5-10-3-6-18-7-4-10;/h1-2,9-10,18H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAPMUBVMSAXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.